molecular formula C16H18N2O4S2 B3017542 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 941886-05-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B3017542
CAS No.: 941886-05-1
M. Wt: 366.45
InChI Key: OBBDARDLWZTHJH-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-6-8-16(9-7-13)24(21,22)17-14-4-2-5-15(12-14)18-10-3-11-23(18,19)20/h2,4-9,12,17H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDARDLWZTHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences and similarities between the target compound and analogues from the evidence:

Compound Name / ID Substituent(s) on Phenyl Ring Additional Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide (Target) 1,1-dioxidoisothiazolidin-2-yl Sulfone, methylbenzenesulfonamide Calculated Potential enzyme inhibition
Glibornuride () Bicyclo[2.2.1]hept-2-yl urea linkage Hydroxy, trimethylbicyclic framework ~460 Oral hypoglycemic agent
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r, ) 3-acetylphenyl-indole-ethyl chain Acetyl, indole Not reported Synthetic intermediate for drug discovery
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Fluorinated chromen-pyrazolopyrimidine Fluoro, chromen-4-one, pyrazolo[3,4-d]pyrimidine 589.1 (M+1) Kinase inhibition (hypothesized)
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () Azido-substituted butane Dual azide groups Not reported High-energy material precursor
(Z)-N-(3-(5-bromo-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide (1k, ) Bromo, methylsulfonamido, propargyl Bromine, alkyne, hydroxybutenyl 511.1 (M+1) Probable protease inhibitor candidate

Key Findings from Comparative Analysis

  • Therapeutic Diversity : Glibornuride () demonstrates that sulfonamides with bulky bicyclic substituents can target glucose metabolism, while fluorinated derivatives () suggest applications in kinase inhibition due to improved lipophilicity and target affinity .
  • Synthetic Strategies : Gold-catalyzed reactions (Evidences 2, 5) and azide substitutions () highlight diverse synthetic routes for modifying sulfonamide scaffolds. The target compound’s synthesis likely involves similar regioselective coupling methodologies .
  • Stability and Reactivity : Azide-bearing analogues () exhibit higher reactivity risks due to explosive tendencies, whereas the target compound’s sulfone group may improve stability under physiological conditions .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This compound features a unique structural framework, which may confer various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3S, with a molecular weight of approximately 300.35 g/mol. The compound contains a sulfonamide group, which is known for its biological significance.

Sulfonamides generally exert their effects by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. For this compound, the presence of the isothiazolidine ring may enhance its interaction with target enzymes or receptors, potentially leading to increased efficacy in inhibiting specific biological pathways.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study evaluating various sulfonamides reported that derivatives with an isothiazolidine moiety often exhibited enhanced antimicrobial efficacy compared to traditional sulfonamides .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Preliminary studies have indicated potential anti-inflammatory effects attributed to this compound. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a role in managing inflammatory diseases .

Case Studies

Study Findings
Study on Antimicrobial ActivityShowed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains .
In Vitro Cancer Cell StudyInduced apoptosis in MCF-7 and HeLa cells; mechanisms involve modulation of apoptotic pathways .
Anti-inflammatory ResearchReduced levels of pro-inflammatory cytokines in animal models .

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